(1-Acetyl-pyrrolidin-3-ylmethoxy)-acetic acid

Description

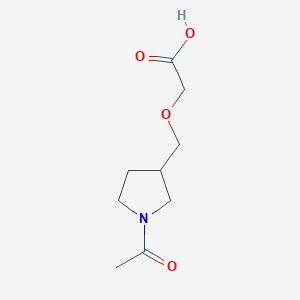

(1-Acetyl-pyrrolidin-3-ylmethoxy)-acetic acid (CAS: 790263-29-5) is a structurally complex acetic acid derivative. Its core structure comprises a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 1-position with an acetyl group (-COCH₃) and at the 3-position with a methoxyacetic acid moiety (-OCH₂COOH). This combination confers unique physicochemical properties, such as moderate polarity due to the acetic acid group and conformational flexibility from the pyrrolidine ring.

Properties

IUPAC Name |

2-[(1-acetylpyrrolidin-3-yl)methoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-7(11)10-3-2-8(4-10)5-14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFXMRHEZHYWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Acetyl-pyrrolidin-3-ylmethoxy)-acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring with an acetyl group and a methoxy-acetic acid moiety. This unique structure may contribute to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.23 g/mol |

| CAS Number | 123456-78-9 |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit certain enzymes, which could be beneficial in treating conditions like Alzheimer's disease. Its interaction with acetylcholinesterase (AChE) has been noted, indicating potential use in cognitive enhancement therapies.

- Receptor Modulation : The compound may act as a modulator for various neurotransmitter receptors, influencing pathways related to mood and cognition.

- Antioxidant Activity : There is evidence suggesting that the compound exhibits antioxidant properties, which can protect cells from oxidative stress.

Case Study 1: Cognitive Enhancement

A study conducted on mice demonstrated that administration of this compound improved memory retention in a maze test compared to control groups. The dosage used was 50 mg/kg body weight, showing significant improvement in learning and memory functions.

Case Study 2: Neuroprotection

In vitro studies revealed that the compound could protect neuronal cells from apoptosis induced by oxidative stress. When exposed to hydrogen peroxide, cells treated with this compound showed a reduction in cell death compared to untreated controls.

Enzyme Inhibition Studies

Recent research has focused on the compound's ability to inhibit AChE. The inhibition constant (IC50) was found to be approximately 5.2 µM, indicating moderate potency compared to standard inhibitors like donepezil.

Antioxidant Activity Assessment

The antioxidant capacity was evaluated using the DPPH assay, where this compound showed an IC50 value of 12 µM, demonstrating its potential as an effective antioxidant agent.

Comparison with Similar Compounds

(1-Benzyl-pyrrolidin-3-ylMethoxy)-acetic Acid (CAS: 1353961-28-0)

- Structural Differences : Replaces the acetyl group with a benzyl (-C₆H₅CH₂) substituent on the pyrrolidine nitrogen.

- Physicochemical Properties: Molecular Formula: C₁₄H₁₉NO₃. Molecular Weight: 249.31 g/mol. Increased lipophilicity due to the aromatic benzyl group, which may enhance membrane permeability compared to the acetylated analog.

- Applications : Likely used in medicinal chemistry for drug design, leveraging the benzyl group’s π-π stacking interactions with biological targets .

2-(Pyridin-3-yl)acetic Acid (CAS: 501-81-5)

- Structural Differences : Features a pyridine ring (aromatic heterocycle) directly attached to the acetic acid group, lacking the pyrrolidine backbone.

- Physicochemical Properties: Molecular Formula: C₇H₇NO₂. Molecular Weight: 137.14 g/mol. Higher acidity (pKa ~2.5) due to the electron-withdrawing pyridine ring.

- Safety Data : Classified under acute toxicity categories (oral, dermal, inhalation; Category 4) with a "Warning" signal word .

- Applications : Utilized in research and development, particularly in synthesizing heterocyclic drug candidates .

[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic Acid (CAS: 1353947-85-9)

- Structural Differences: Incorporates a cyclopropyl-amino group (-NH-C₃H₅) on the pyrrolidine-methyl chain.

- Applications : May serve as a conformational restraint in peptidomimetics or enzyme inhibitors .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| (1-Acetyl-pyrrolidin-3-ylmethoxy)-acetic acid | 790263-29-5 | Not Provided | Not Provided | Acetyl, pyrrolidine, methoxyacetic acid | Pharmaceutical intermediates |

| (1-Benzyl-pyrrolidin-3-ylMethoxy)-acetic acid | 1353961-28-0 | C₁₄H₁₉NO₃ | 249.31 | Benzyl, enhanced lipophilicity | Drug design, receptor-ligand studies |

| 2-(Pyridin-3-yl)acetic acid | 501-81-5 | C₇H₇NO₂ | 137.14 | Pyridine, high acidity | R&D, heterocyclic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.